molecular formula C14H16ClN5O B7076641 N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide

Cat. No.: B7076641
M. Wt: 305.76 g/mol
InChI Key: OYVYKLWRQONMAX-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide is a synthetic compound with a unique structure that combines a chlorophenyl group, a cyclopentyl ring, and a tetrazole moiety

Properties

IUPAC Name

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-12-5-3-4-11(8-12)14(6-1-2-7-14)17-13(21)9-20-10-16-18-19-20/h3-5,8,10H,1-2,6-7,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYKLWRQONMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)Cl)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chlorobenzyl chloride with cyclopentylamine to form N-(3-chlorophenyl)cyclopentylamine. This intermediate is then reacted with ethyl bromoacetate to form N-[1-(3-chlorophenyl)cyclopentyl]acetamide. Finally, the tetrazole ring is introduced through a cyclization reaction with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors involved in various biological pathways. This interaction can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopenten-1-one: A compound with a cyclopentyl ring and a ketone group.

    3-Cyclopenten-1-ol: A compound with a cyclopentyl ring and a hydroxyl group.

    3-Methoxyphenylboronic acid: A compound with a phenyl ring substituted with a methoxy group and a boronic acid group.

Uniqueness

N-[1-(3-chlorophenyl)cyclopentyl]-2-(tetrazol-1-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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